CCT369260

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

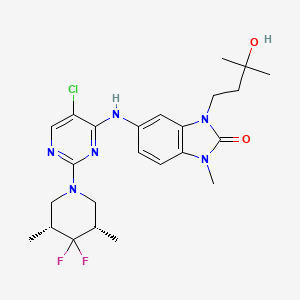

CCT369260 ist eine Benzimidazolonderivat, die als ein potenter Degrader des B-Zell-Lymphom-6-Proteins (BCL6) identifiziert wurde. BCL6 ist ein transkriptioneller Repressor, der eine entscheidende Rolle bei der Bildung und Aufrechterhaltung von Keimzentren während des Prozesses der Antikörperaffinitätsreifung spielt. Die Deregulierung von BCL6 ist mit der Entwicklung bestimmter Arten von Lymphomen verbunden, was es zu einem wichtigen Ziel für therapeutische Interventionen macht .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Benzimidazolonkern. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Bildung des Benzimidazolonkern: Dies beinhaltet die Reaktion eines geeigneten Diamins mit einem Carbonsäurederivat unter sauren Bedingungen, um den Benzimidazolonring zu bilden.

Substitutionsreaktionen: Der Benzimidazolonkern wird dann verschiedenen Substitutionsreaktionen unterzogen, um die gewünschten funktionellen Gruppen einzuführen.

Letzte Modifikationen:

Industrielle Produktionsmethoden für this compound würden wahrscheinlich die Optimierung dieser Synthesewege beinhalten, um Skalierbarkeit, Kosteneffizienz und Einhaltung der behördlichen Vorschriften zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

CCT369260 hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: this compound dient als wertvolle chemische Sonde zur Untersuchung der Wechselwirkungen zwischen BCL6 und seinen Korepressoren.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von BCL6 bei der Bildung und Aufrechterhaltung von Keimzentren zu untersuchen.

Medizin: this compound hat sich als potenzieller therapeutischer Wirkstoff zur Behandlung des diffusen großzelligen B-Zell-Lymphoms gezeigt. .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an das BCL6-Protein bindet und dessen Abbau induziert. Die Verbindung wirkt als molekularer Klebstoff und erleichtert die Wechselwirkung zwischen BCL6 und dem Proteasom, was zum proteasomalen Abbau von BCL6 führt. Dies führt zur Depletion der BCL6-Spiegel in Zellen, wodurch seine repressiven Wirkungen auf die Genexpression gehemmt werden .

Die molekularen Ziele von this compound umfassen die BTB-Domäne von BCL6, die für seine Wechselwirkung mit Korepressoren essentiell ist. Durch die Störung dieser Wechselwirkung hemmt this compound effektiv die onkogene Funktion von BCL6 .

Wirkmechanismus

Target of Action

CCT369260, also known as “5-[[2-[(3~{S},5~{R})-4,4-bis(fluoranyl)-3,5-dimethyl-piperidin-1-yl]-5-chloranyl-pyrimidin-4-yl]amino]-1-methyl-3-(3-methyl-3-oxidanyl-butyl)benzimidazol-2-one”, primarily targets the B-cell lymphoma 6 (BCL6) protein . BCL6 is a transcriptional repressor that plays a crucial role in the formation and maintenance of germinal centers during the process of somatic hypermutation of antibodies .

Mode of Action

This compound acts as a proteasome-dependent monovalent BCL6 degrader . It binds to BCL6 and recruits one of its co-repressors (NCoR, SMRT, or BCOR) to its dimeric BTB domain . This interaction leads to the degradation of BCL6, thereby inhibiting its function .

Biochemical Pathways

The degradation of BCL6 affects several biochemical pathways. BCL6 normally represses genes involved in cell cycle control, cell death, differentiation, and the DNA damage response . Therefore, the degradation of BCL6 by this compound can lead to the activation of these pathways, resulting in rapid proliferation of B-cells, evasion of growth checkpoint controls, and tolerance of high levels of DNA damage .

Pharmacokinetics

This compound has been tested in female Balb/C mice with dosing at 1 mg/kg intravenously and 15 mg/kg orally . A clear decrease in levels of BCL6 in the tumor was observed up to 10 hours after dosing in a mouse OCI-Ly1 DLBCL xenograft model with a single dose .

Result of Action

The degradation of BCL6 by this compound results in molecular and cellular effects that include the inhibition of BCL6-mediated gene repression and the discovery of new treatments for BCL6-driven lymphomas . In cellular assays, this compound demonstrated potent, on-mechanism degradation of BCL6 .

Vorbereitungsmethoden

The synthesis of CCT369260 involves multiple steps, starting with the preparation of the benzimidazolone core. The synthetic route typically includes the following steps:

Formation of the benzimidazolone core: This involves the reaction of an appropriate diamine with a carboxylic acid derivative under acidic conditions to form the benzimidazolone ring.

Substitution reactions: The benzimidazolone core is then subjected to various substitution reactions to introduce the desired functional groups

Final modifications:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and compliance with regulatory standards.

Analyse Chemischer Reaktionen

CCT369260 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Diese werden verwendet, um verschiedene funktionelle Gruppen in den Benzimidazolonkern einzuführen.

Oxidations- und Reduktionsreaktionen: Diese Reaktionen werden verwendet, um den Oxidationszustand bestimmter Atome im Molekül zu verändern, wodurch sich seine chemischen Eigenschaften ändern.

Kupplungsreaktionen: Diese werden verwendet, um Bindungen zwischen verschiedenen Teilen des Moleküls zu bilden, wie z. B. die Anbindung des Pyrimidinrings an den Benzimidazolonkern.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind starke Säuren für die Ringbildung, Oxidationsmittel für Oxidationsreaktionen und Palladiumkatalysatoren für Kupplungsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Zwischenprodukte, die weiter modifiziert werden, um die endgültige Verbindung this compound zu erzeugen.

Vergleich Mit ähnlichen Verbindungen

CCT369260 ist unter den BCL6-Degradern aufgrund seiner hohen Potenz und Selektivität einzigartig. Ähnliche Verbindungen sind:

CCT373566: Diese Verbindung ist eine optimierte Version von this compound mit verbesserter Bindungsaffinität und pharmakokinetischen Eigenschaften.

PROTAC-Degrader: Dies sind Proteolyse-Targeting-Chimären, die auch den Abbau von BCL6 induzieren.

This compound zeichnet sich durch seine Fähigkeit aus, einen schnellen und anhaltenden Abbau von BCL6 zu induzieren, was es zu einem wertvollen Werkzeug für Forschungs- und therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

5-[[5-chloro-2-[(3S,5R)-4,4-difluoro-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-3-(3-hydroxy-3-methylbutyl)-1-methylbenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClF2N6O2/c1-14-12-32(13-15(2)24(14,26)27)21-28-11-17(25)20(30-21)29-16-6-7-18-19(10-16)33(22(34)31(18)5)9-8-23(3,4)35/h6-7,10-11,14-15,35H,8-9,12-13H2,1-5H3,(H,28,29,30)/t14-,15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNPUAOAEFMXQI-GASCZTMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1(F)F)C)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)N4CCC(C)(C)O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](C1(F)F)C)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)N4CCC(C)(C)O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClF2N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide](/img/structure/B2405928.png)

![Methyl N-[2-chloro-5-[(E)-C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]anilino]carbamate](/img/structure/B2405938.png)

![4-(diethylsulfamoyl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)

![[4-(Benzimidazol-1-ylmethyl)phenyl]methanol](/img/structure/B2405940.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2405942.png)